

Application of Diosmetin-d3 in a Landmark Study of Diosmin Metabolism

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Compound of Interest

Compound Name: *Diosmetin-d3*

Cat. No.: *B564487*

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Application Note

Introduction

Diosmin, a naturally occurring flavonoid glycoside, is widely used as a phlebotonic and vascular-protecting agent. Upon oral administration, diosmin is not directly absorbed. Instead, it undergoes extensive metabolism by the gut microbiota, which hydrolyzes it to its aglycone, diosmetin. Diosmetin is then absorbed into the systemic circulation and further metabolized, primarily through glucuronidation, with diosmetin-3-O- β -d-glucuronide identified as the major circulating metabolite.^{[1][2][3]} To accurately quantify the concentration of diosmetin in biological matrices and to rigorously characterize its pharmacokinetic profile, a robust analytical method is essential. The use of a stable isotope-labeled internal standard, such as **Diosmetin-d3**, is the gold standard for such quantitative bioanalytical studies, particularly when using liquid chromatography-mass spectrometry (LC-MS). **Diosmetin-d3**, being chemically identical to diosmetin but with a slightly higher molecular weight due to the deuterium labels, co-elutes with the analyte but is distinguishable by the mass spectrometer. This allows for precise correction of any variability during sample preparation and analysis, ensuring high accuracy and precision of the results.

Principle of the Method

This application note details a validated method for the quantification of diosmetin in human plasma and urine using **Diosmetin-d3** as an internal standard. The method involves the enzymatic hydrolysis of diosmetin conjugates, followed by protein precipitation and analysis by

LC-MS/MS. The concentration of diosmetin is determined by comparing the peak area ratio of diosmetin to **Diosmetin-d3** against a calibration curve.

Materials and Reagents

- Diosmin (analytical standard)
- Diosmetin (analytical standard)
- **Diosmetin-d3** (internal standard)
- β -glucuronidase/sulfatase from *Helix pomatia*
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)
- Human urine (drug-free)

Quantitative Data Summary

The following tables summarize the quantitative data from a pharmacokinetic study of diosmin in healthy volunteers, where **Diosmetin-d3** was used as an internal standard for the quantification of diosmetin.

Table 1: LC-MS/MS Method Validation Parameters for Diosmetin Quantification

Parameter	Plasma	Urine
Linearity Range	50 - 24,000 pg/mL	10 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ)	50 pg/mL	10 ng/mL
Inter-batch Precision (CV%)	5.2% to 11.5%	Not specified
Inter-batch Accuracy	-2.7% to 4.2%	Not specified
Mean Recovery	89.2%	Not specified

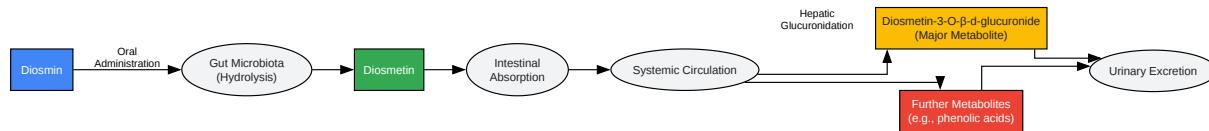
Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

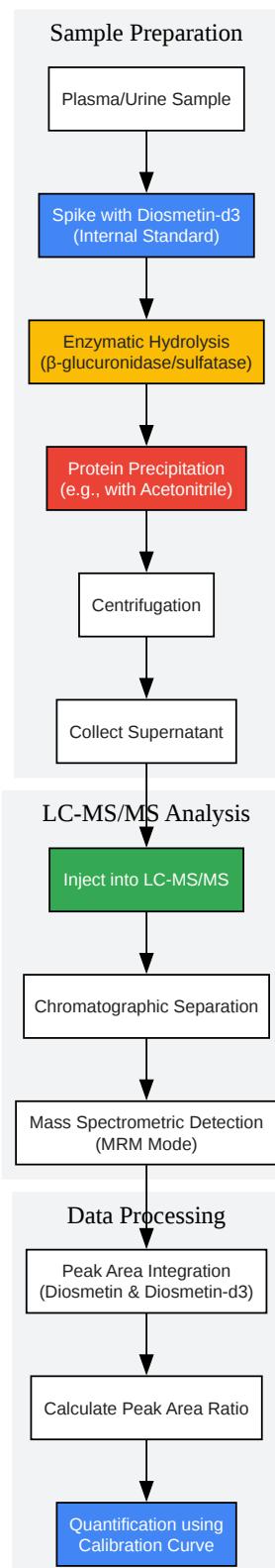
Table 2: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin

Parameter	Value
Mean Cmax (Maximum Plasma Concentration)	6,049.3 \pm 5,548.6 pg/mL
Plasma Elimination Half-life (t _{1/2})	26 to 43 hours

Data from a study involving oral administration of 450 mg diosmin tablets.[\[3\]](#)[\[6\]](#)

Visualizations



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